molecular formula C17H14N2O B262226 3-[(2-Phenylphenyl)methoxy]pyridazine

3-[(2-Phenylphenyl)methoxy]pyridazine

Cat. No. B262226
M. Wt: 262.3 g/mol
InChI Key: AFHYIIPVYQMYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Phenylphenyl)methoxy]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridazine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[(2-Phenylphenyl)methoxy]pyridazine involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3-[(2-Phenylphenyl)methoxy]pyridazine has been shown to have diverse biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis. The compound has also been shown to reduce tumor growth in animal models of cancer. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-Phenylphenyl)methoxy]pyridazine in lab experiments include its high purity, stability, and diverse biological activities. The compound is easy to synthesize and can be obtained in large quantities. The limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 3-[(2-Phenylphenyl)methoxy]pyridazine. One direction is to study the compound's potential applications in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific enzymes and receptors in the body. Additionally, future studies could focus on the development of new synthesis methods for the compound to improve its yield and purity.

Synthesis Methods

The synthesis of 3-[(2-Phenylphenyl)methoxy]pyridazine involves the reaction of 2-phenyl-1,3-dioxolane-4-carboxylic acid with hydrazine hydrate, followed by the reaction with 2-bromo-5-methoxybenzyl chloride. The final product is obtained by the reaction of the resulting intermediate with pyridine-2-carbaldehyde. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3-[(2-Phenylphenyl)methoxy]pyridazine has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has also been studied for its antibacterial and antifungal properties.

properties

Product Name

3-[(2-Phenylphenyl)methoxy]pyridazine

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

IUPAC Name

3-[(2-phenylphenyl)methoxy]pyridazine

InChI

InChI=1S/C17H14N2O/c1-2-7-14(8-3-1)16-10-5-4-9-15(16)13-20-17-11-6-12-18-19-17/h1-12H,13H2

InChI Key

AFHYIIPVYQMYQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2COC3=NN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2COC3=NN=CC=C3

Origin of Product

United States

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